![molecular formula C11H13ClO2 B1292725 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde CAS No. 914225-72-2](/img/structure/B1292725.png)
4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde
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Overview
Description
4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde is a heterocyclic organic compound . It is also known by its IUPAC name, 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde . It has a molecular weight of 212.672720 g/mol and a molecular formula of C11H13ClO2 .
Molecular Structure Analysis
The molecular structure of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde consists of a benzene ring substituted with a tert-butyl group, a chlorine atom, and a hydroxybenzaldehyde group .Physical And Chemical Properties Analysis
4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde has an estimated melting point of 46.81°C, an estimated boiling point of 236.65°C, and an estimated density of 0.9688 . Its refractive index is estimated to be 1.5115 .Scientific Research Applications
Chemical Synthesis
“4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde” is used in the synthesis of various organic ligands . It is a key ingredient in the production of compounds such as “5-tert-butyl-2-hydroxybenzaldehyde thiosemicarbazone (THTB)” and "4-tert-butyl-2-(4,5-dimethyl-1H-imidazol-2-yl)phenol" .
Pharmaceutical Applications
This compound is a crucial pharmaceutical entity and acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate . These drugs are antidepressants that work by inhibiting the uptake of serotonin (5-HT) .
Synthesis of Benzohydrols
“4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde” is also used in the synthesis of different benzohydrols (specifically chlorobenzohydrols) . These are intermediates in preparations of nefopam, which is an analgesic, muscle relaxant, or antidepressant .
Ketoreductase-assisted Synthesis
Ketoreductases capable of performing chiral selective reduction in tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate were screened, and ES-KRED-213 and KRED-P1-H01 were the best ones for targeted biotransformation .
Synthesis of Schiff Base Appended Porphyrine
It participates in the synthesis of Schiff base appended porphyrazine . Porphyrines are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH−).
De-tert-butylation
The resultant product (Va) was further converted into 5-p-tolyl imino-1,2,4-triazolidine-3-thione (VIa) by refluxing with 30% sulphuric acid underwent de-t-butylation .
Safety and Hazards
properties
IUPAC Name |
4-tert-butyl-5-chloro-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,3)8-5-10(14)7(6-13)4-9(8)12/h4-6,14H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKVUNJCAVCOOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C(=C1)O)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde |
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